N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine
Overview
Description
Preparation Methods
The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine involves several steps. One common synthetic route includes the reaction of 2,5-dimethylphenol with 1-bromo-2-propanol to form 2-(2,5-dimethylphenoxy)propanol. This intermediate is then reacted with ethylamine under appropriate conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine can be compared with other similar compounds, such as:
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine: This compound has a similar structure but contains a furylmethyl group instead of an ethylamine group.
N-[2-(2,5-Dimethylphenoxy)propyl]-N-methylamine: This compound has a methylamine group instead of an ethylamine group and is used in similar applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for various scientific and industrial applications.
Biological Activity
N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine is a compound with significant biological activity due to its ability to interact with various proteins and enzymes. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.
- Molecular Formula : C₁₃H₁₉NO
- Molecular Weight : 207.31 g/mol
- CAS Number : 1040686-03-0
This compound functions primarily through:
- Protein Binding : The compound can bind to specific proteins and enzymes, modulating their activity and influencing various biochemical pathways.
- Biochemical Pathways Modulation : By interacting with molecular targets, it can alter cellular processes, potentially affecting metabolic and signaling pathways.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Proteomics Research
The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind to proteins makes it a valuable tool for understanding complex biological systems.
Case Studies
While direct case studies specifically involving this compound are scarce, related compounds have been documented:
- A study on related phenethylamines indicated that modifications in the phenoxy group can lead to varied biological responses, including altered receptor binding affinities and metabolic pathways .
- In vivo studies on similar compounds demonstrated significant effects on neurotransmitter systems, suggesting that this compound may also influence these systems indirectly .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine | Structure | Similar protein binding properties |
N-[2-(2,5-Dimethylphenoxy)propyl]-N-methylamine | Structure | Exhibits psychoactive effects similar to classical amphetamines |
Research Findings
Recent research highlights the following findings regarding the biological activity of related compounds:
- Metabolic Pathways : Studies have shown that related phenethylamines undergo extensive metabolism involving oxidation and reduction reactions, which may also apply to this compound .
- Toxicological Profiles : Understanding the toxicological profiles of phenoxyalkylamines is crucial for evaluating safety in potential applications. Related compounds have been linked to adverse effects when misused or improperly dosed .
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-ethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-14-9-12(4)15-13-8-10(2)6-7-11(13)3/h6-8,12,14H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWLAQDGFKMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)OC1=C(C=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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